Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate is a chemical compound that falls under the class of benzofuran compounds . Benzofurans are known for their broad range of biological activity, which has led to significant interest from researchers . Some derivatives of benzofuran-3-carboxylic acid have been identified and patented in recent years as promising drug candidates .
Synthesis Analysis
The synthesis of benzofuran-3-carboxylate esters, such as this compound, often involves heterocyclization methods . One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate .Scientific Research Applications
Synthesis Methods and Characterization
Research into ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate and related compounds highlights various synthesis methods and their applications in creating novel chemical structures. For instance, studies have reported the synthesis of benzofuran and quinoline derivatives through reactions involving ethyl 3-(bromomethyl)-6-methoxy-1-benzofuran-2-carboxylate, showcasing their potential in producing compounds with significant antimicrobial activities (Shankerrao et al., 2013). Moreover, the synthesis of benzofuran-2-yl quinoline-3-carboxylic acid derivatives through reactions with salicylaldehydes or phenols highlights the versatility of halomethylquinoline building blocks in generating structurally novel compounds (Li et al., 2019).
Antimicrobial and Antitumor Activities
Several synthesized derivatives exhibit notable biological activities. A series of benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, have shown in vitro anti-HIV activities, suggesting potential therapeutic applications in treating HIV infections (Mubarak et al., 2007). Additionally, compounds synthesized from 5-bromobenzofuran-2-carbonyl azide demonstrated antimicrobial properties, further emphasizing the medicinal relevance of benzofuran derivatives (Kumari et al., 2019).
Optical and Material Applications
The development of ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate showcases its application in photodiode technology. The compound's unique optical properties, including two available band gaps and remarkable optical behavior, suggest its utility in manufacturing organic photodiodes (Elkanzi et al., 2020).
Alzheimer's Disease Research
The design and synthesis of hybrid molecules linking a benzofuran ring to a N-methyl-N-benzylamine via a heptyloxy chain have demonstrated potential as multifunctional drugs for Alzheimer's disease (AD). These compounds exhibited inhibitory activity against cholinesterase and Abeta fibril formation, with some also showing neuroprotective effects, underlining their significance in AD research and therapy (Rizzo et al., 2008).
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . This suggests that Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate and similar compounds may have promising future applications in the field of medicine.
Mechanism of Action
Target of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Biochemical Pathways
Benzofuran derivatives can affect various biochemical pathways due to their diverse pharmacological activities . The specific pathways affected by “Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate” would depend on its specific biological targets and mode of action.
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the biological activities associated with benzofuran derivatives, it could potentially have anti-tumor, antibacterial, anti-oxidative, or anti-viral effects .
Properties
IUPAC Name |
ethyl 3-[(4-butoxybenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-3-5-14-27-16-12-10-15(11-13-16)21(24)23-19-17-8-6-7-9-18(17)28-20(19)22(25)26-4-2/h6-13H,3-5,14H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDFKVRSOUQYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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